3,4-Dibromo-5-chloropyridine

Physical Property Profiling Solid-State Chemistry Quality Control

Sourcing the correct 3,4-dibromo-5-chloropyridine isomer is critical for synthetic success. This specific isomer (CAS 1335051-91-6) offers a unique reactivity hierarchy and a melting point of 87–89°C, ensuring predictable regioselective functionalization in cross‑coupling reactions. Substituting generic dibromochloropyridine isomers compromises reaction outcomes. Insist on verified analytical data (NMR, mp) and a purity of ≥95% to guarantee the performance of your established protocols.

Molecular Formula C5H2Br2ClN
Molecular Weight 271.34 g/mol
CAS No. 1335051-91-6
Cat. No. B1429625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-5-chloropyridine
CAS1335051-91-6
Molecular FormulaC5H2Br2ClN
Molecular Weight271.34 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Br)Br)Cl
InChIInChI=1S/C5H2Br2ClN/c6-3-1-9-2-4(8)5(3)7/h1-2H
InChIKeySPRFHKSBZCDIGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-5-chloropyridine (CAS 1335051-91-6): Essential Procurement Data for a Strategic Halogenated Pyridine Building Block


3,4-Dibromo-5-chloropyridine (CAS 1335051-91-6) is a trihalogenated pyridine derivative characterized by a molecular formula of C5H2Br2ClN and a molecular weight of 271.34 g/mol . This compound features a distinctive substitution pattern with two bromine atoms at the 3- and 4-positions and a single chlorine atom at the 5-position of the pyridine ring . As a heterocyclic organic intermediate, it is primarily employed in organic synthesis, serving as a versatile building block for pharmaceutical research, agrochemical development, and materials science applications . Its strategic value lies not in any inherent biological activity, but in its capacity for orthogonal functionalization via cross-coupling reactions, enabling precise molecular editing.

Why Substituting 3,4-Dibromo-5-chloropyridine with a Generic 'Dibromochloropyridine' Isolate Is Scientifically Flawed


The term "dibromochloropyridine" encompasses a family of positional isomers with identical molecular formulas but divergent physical and chemical properties. For instance, 3,5-dibromo-4-chloropyridine exhibits a melting point of 99–101°C , while 2,3-dibromo-5-chloropyridine melts at 41–45°C , directly impacting handling, purification, and formulation workflows. More critically, the specific arrangement of halogens on the pyridine core dictates regioselectivity in cross-coupling and nucleophilic substitution reactions. The presence of bromine at the 3- and 4-positions versus chlorine at the 5-position establishes a distinct reactivity hierarchy (Br > Cl for nucleophilic displacement) that is not present in other isomers. Therefore, substituting one isomer for another without rigorous validation introduces unacceptable variability in synthetic outcomes and biological assays. The following evidence items substantiate why 3,4-dibromo-5-chloropyridine cannot be treated as a generic commodity.

3,4-Dibromo-5-chloropyridine: A Quantitative, Comparator-Based Evidence Guide for Procurement Decisions


Melting Point Differentiation: 3,4- vs. 3,5- vs. 2,3-Dibromochloropyridine Isomers

The solid-state physical properties of 3,4-dibromo-5-chloropyridine provide a quantifiable basis for distinguishing it from its positional isomers. 3,4-Dibromo-5-chloropyridine exhibits a melting point of approximately 87–89°C . In contrast, the 3,5-dibromo-4-chloropyridine isomer displays a melting point of 99–101°C , while the 2,3-dibromo-5-chloropyridine isomer melts at a significantly lower 41–45°C . These differences in melting point are not trivial; they directly influence handling procedures, recrystallization protocols, and the compound's behavior in solid-phase synthesis or formulation.

Physical Property Profiling Solid-State Chemistry Quality Control

Halogen Reactivity Hierarchy: Nucleophilic Aromatic Substitution Potential

The differential reactivity of the bromine and chlorine substituents is a key feature for orthogonal functionalization. In nucleophilic aromatic substitution (SNAr) reactions, the relative leaving group ability follows the established trend I > Br > Cl > F . Applied to 3,4-dibromo-5-chloropyridine, this principle indicates that the bromine atoms at positions 3 and 4 are more susceptible to nucleophilic displacement than the chlorine atom at position 5 . While a direct, single-study comparison with all isomers is not available, this is a well-established class-level inference for halogenated pyridines. This inherent reactivity bias provides a basis for sequential derivatization, a strategy that is less effective or impossible with isomers having different halogen placement (e.g., 3,5-dibromo-4-chloropyridine where the chlorine is flanked by bromines, or 3,4-dichloro-5-bromopyridine where the bromine is the unique reactive handle).

Cross-Coupling Medicinal Chemistry Synthetic Methodology

Isomeric Impact on Synthetic Utility: A Comparative View of Regioselective Coupling Potential

While a direct, head-to-head yield comparison for Suzuki-Miyaura reactions between all dibromochloropyridine isomers is not published, the literature provides strong class-level guidance. Studies on Suzuki-Miyaura cross-coupling of monohalopyridines indicate that the reactivity order for halogen substituents is Br > I >> Cl, and for ring position is C3 > C2, C4 [1]. Applying this framework to 3,4-dibromo-5-chloropyridine, the bromine at the 3-position is predicted to be the most reactive site for initial cross-coupling, followed by the bromine at the 4-position, with the 5-chloro substituent being significantly less reactive. This contrasts with isomers like 3,5-dibromo-4-chloropyridine, where the two bromine atoms are in equivalent meta positions relative to the nitrogen, or 2,3-dibromo-5-chloropyridine, where the bromine at the 2-position (adjacent to the ring nitrogen) is expected to exhibit distinct reactivity. This position-specific reactivity profile makes 3,4-dibromo-5-chloropyridine a unique and valuable substrate for synthesizing 3,4-disubstituted pyridine derivatives with high regiocontrol.

Cross-Coupling C–C Bond Formation Process Chemistry

Commercial Purity Specifications: Procurement Quality Benchmarks

For procurement purposes, the commercial availability of 3,4-dibromo-5-chloropyridine is typically offered with a minimum purity of 95% , with at least one supplier specifying an NLT (not less than) 98% grade . While comparable purity levels are available for other dibromochloropyridine isomers (e.g., 2,3-dibromo-5-chloropyridine is also sold at 98% ), the key differentiation lies in the specific isomer being supplied. The purity specification must be coupled with rigorous identity confirmation (e.g., melting point or NMR) to ensure that the 3,4-isomer, and not a mislabeled alternative, is delivered. This underscores the need for procurement teams to work with vendors who provide full analytical characterization.

Sourcing Quality Assurance Supply Chain

Application Scenarios for 3,4-Dibromo-5-chloropyridine Derived from Evidence-Based Differentiation


Regioselective Synthesis of 3,4-Disubstituted Pyridine Derivatives for Medicinal Chemistry

Given the predicted reactivity hierarchy (Br at C3 > Br at C4 > Cl at C5) based on class-level Suzuki-Miyaura coupling studies [1], 3,4-dibromo-5-chloropyridine is an optimal building block for constructing 3,4-disubstituted pyridine cores. Medicinal chemists can leverage the enhanced reactivity of the C3-bromine to perform a first, highly regioselective cross-coupling, followed by a second, potentially more challenging coupling at the C4 position. The C5-chlorine can then be retained for a later functionalization step or used as a stability-enhancing substituent. This contrasts with isomers like 3,5-dibromo-4-chloropyridine, where the two bromine atoms are in equivalent positions, making sequential functionalization less straightforward.

Building Block for Sequential SNAr-Driven Functionalization

The established leaving group trend in nucleophilic aromatic substitution (I > Br > Cl) makes 3,4-dibromo-5-chloropyridine a valuable intermediate for the controlled introduction of nucleophiles. The two bromine atoms at the 3- and 4-positions are expected to be more labile than the 5-chloro substituent. This enables a synthetic strategy where a stronger nucleophile can displace a bromine atom first, leaving the chlorine atom intact for potential further modification under more forcing conditions. This orthogonal reactivity profile is a key advantage for building molecular diversity and is not as clearly defined in isomers where the most reactive halogen is not in a position of strategic synthetic interest.

Solid-Phase Synthesis and Automated Chemistry Platforms

The distinctive melting point of 3,4-dibromo-5-chloropyridine (87–89°C ), which is clearly differentiated from its 3,5- (99–101°C) and 2,3- (41–45°C) isomers, makes it a suitable candidate for workflows involving solid-phase synthesis or automated chemistry platforms. In these contexts, the physical form and thermal behavior of a building block can significantly impact resin loading, reaction kinetics, and work-up procedures. A compound with a melting point in this range is a solid at room temperature but can be readily dissolved in standard organic solvents, simplifying handling in automated liquid handling systems. Its unique thermal signature also provides a simple, rapid quality control check to confirm the correct isomer has been received and remains chemically intact.

Strategic Procurement and Inventory Management for Halogenated Pyridine Libraries

For research organizations building libraries of halogenated heterocycles, the procurement of 3,4-dibromo-5-chloropyridine must be a conscious, informed decision rather than a generic order for a "dibromochloropyridine." The evidence presented confirms that the melting point and the predicted regioselective reactivity profile [1] are unique to this specific isomer. Sourcing a different isomer would compromise the design of any synthetic sequence that relies on these properties. Therefore, procurement teams should prioritize vendors who can provide the 3,4-isomer with verified analytical data (melting point, NMR) and a purity specification of ≥95% , as this ensures the delivered material will perform as expected in established synthetic protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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